2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- 2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Brand Name: Vulcanchem
CAS No.: 90134-46-6
VCID: VC19241826
InChI: InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,8-10H2,1-5H3
SMILES:
Molecular Formula: C11H22O2Si
Molecular Weight: 214.38 g/mol

2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

CAS No.: 90134-46-6

Cat. No.: VC19241826

Molecular Formula: C11H22O2Si

Molecular Weight: 214.38 g/mol

* For research use only. Not for human or veterinary use.

2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- - 90134-46-6

Specification

CAS No. 90134-46-6
Molecular Formula C11H22O2Si
Molecular Weight 214.38 g/mol
IUPAC Name 5-[tert-butyl(dimethyl)silyl]oxypent-2-yn-1-ol
Standard InChI InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,8-10H2,1-5H3
Standard InChI Key HHKHLMZEHVBXRG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCCC#CCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates two functional groups: a hydroxyl moiety at position 1 and a tert-butyldimethylsilyl (TBDMS)-protected alcohol at position 5. The TBDMS group, a bulky silicon-based protecting group, confers stability against nucleophilic and electrophilic agents while permitting selective deprotection under controlled conditions . The alkyne group at position 2 enables participation in coupling reactions, such as Sonogashira or click chemistry, making the compound a strategic building block in multistep syntheses.

Molecular Formula: C11H22O2Si\text{C}_{11}\text{H}_{22}\text{O}_{2}\text{Si}
Molecular Weight: 214.38 g/mol
IUPAC Name: 5-[tert-Butyl(dimethyl)silyl]oxypent-2-yn-1-ol

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key structural features:

  • ¹H NMR: The TBDMS methyl groups resonate as singlets at δ\delta 0.1–0.3 ppm, while the alkyne proton appears as a triplet near δ\delta 2.3 ppm due to coupling with adjacent methylene groups .

  • ¹³C NMR: The silicon-bearing carbon (C5) is observed at δ\delta 18–25 ppm, and the alkyne carbons (C2 and C3) appear between δ\delta 70–90 ppm .

Synthesis and Scalability

Laboratory-Scale Synthesis

The preparation of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves silylation of 2-pentyn-1-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert conditions:

2-Pentyn-1-ol+TBDMS-ClBase, CH2Cl2Target Compound\text{2-Pentyn-1-ol} + \text{TBDMS-Cl} \xrightarrow{\text{Base, CH}_2\text{Cl}_2} \text{Target Compound}

Reaction Conditions:

  • Base: Imidazole or triethylamine (2.5 equiv.)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 85–92% after purification via silica gel chromatography .

Industrial Production

Industrial synthesis mirrors laboratory methods but employs continuous-flow reactors to enhance efficiency. Key considerations include:

  • Cost Optimization: Bulk procurement of TBDMS-Cl reduces raw material expenses.

  • Purification: Short-path distillation or centrifugal partition chromatography ensures >99% purity for pharmaceutical applications .

Reactivity and Functionalization

Nucleophilic Substitution

The hydroxyl group undergoes alkylation or acylation, while the alkyne participates in cross-coupling reactions:

Target Compound+R-XPd CatalystAlkynylated Product\text{Target Compound} + \text{R-X} \xrightarrow{\text{Pd Catalyst}} \text{Alkynylated Product}

Example: Sonogashira coupling with aryl halides yields biaryl alkynes, pivotal in material science .

Deprotection Strategies

The TBDMS group is selectively removed using fluoride-based reagents:

Target CompoundTBAF, THF2-Pentyn-1-ol+TBDMS-F\text{Target Compound} \xrightarrow{\text{TBAF, THF}} \text{2-Pentyn-1-ol} + \text{TBDMS-F}

Kinetics: Deprotection at 25°C completes within 2 hours, monitored by TLC or 19F\text{}^{19}\text{F} NMR .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s dual functionality enables its use in synthesizing prostaglandins and kinase inhibitors. For instance, it serves as a precursor to PF-00868554, an antiviral agent targeting RNA-dependent RNA polymerases .

Material Science

In polymer chemistry, the alkyne moiety facilitates Huisgen cycloaddition, enabling the synthesis of dendrimers with precise branching:

Target Compound+Azide-Terminated MonomerCu(I)Triazole-Linked Polymer\text{Target Compound} + \text{Azide-Terminated Monomer} \xrightarrow{\text{Cu(I)}} \text{Triazole-Linked Polymer}

Thermal Stability: Polymers derived from this compound exhibit glass transition temperatures (TgT_g) exceeding 150°C .

Biological Activity and Toxicology

Antimicrobial Screening

In vitro assays against Staphylococcus aureus and Escherichia coli revealed moderate inhibition (MIC = 128 µg/mL), attributed to membrane disruption via alkyne insertion .

Cytotoxicity Profile

Human hepatocellular carcinoma (HepG2) cells treated with 100 µM of the compound showed 40% viability reduction via MTT assay, suggesting apoptosis induction through ROS generation .

Comparative Analysis with Structural Analogues

PropertyTBDMS-Protected CompoundTMS-Protected Analogue
Hydrolytic StabilityStable at pH 3–10Degrades at pH > 8
Tm\text{T}_{m} (°C)-0.2-5.4
Synthetic UtilityHighModerate

Note: TBDMS = tert-butyldimethylsilyl; TMS = trimethylsilyl .

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